5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2O/c21-18-6-4-14(5-7-18)16-9-15(10-25)19(27)26(12-16)11-13-2-1-3-17(8-13)20(22,23)24/h1-9,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILSCTGQKJEEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with notable biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : C14H9ClF3NO
- Molecular Weight : 331.67 g/mol
- CAS Number : 338977-66-5
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyridine ring and the introduction of functional groups such as the trifluoromethyl group. Common reagents used in these reactions include trifluoromethyl iodide for introducing the trifluoromethyl group and various amines for the final carboxamide formation.
Antimicrobial Activity
Research has shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains, demonstrating effective inhibition of growth. A study indicated that similar pyridine derivatives showed antibacterial activity against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it showed promising results in inhibiting acetylcholinesterase (AChE) and urease activities, which are crucial in various physiological processes and disease states .
Anti-inflammatory Properties
The compound's anti-inflammatory effects were assessed through in vitro studies where it inhibited the production of pro-inflammatory cytokines. This suggests its potential use in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. For instance:
- AChE Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling.
- Receptor Modulation : It may interact with various receptors involved in inflammatory pathways, leading to a reduction in inflammatory mediators.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized pyridine derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition Study : In a comparative study with known AChE inhibitors, this compound exhibited an IC50 value of 0.045 µM, indicating strong inhibitory potential compared to traditional inhibitors like donepezil .
Data Table: Biological Activities Overview
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key analogs from the evidence include:
Structural Analogs and Their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 338954-80-6 | C₂₀H₁₂ClF₃N₂O | 388.78 | 5-Cl, 1-CF₃-benzyl |
| 6-(4-Fluorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile | 252027-11-5 | C₂₀H₁₂F₄N₂O | 372.32 | 6-F, 1-CF₃-benzyl |
| 2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid | 252058-82-5 | C₁₈H₁₄ClF₃N₂O₃S | 403.81 | Thioether linkage, acetic acid |
| 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1λ⁴,4-thiazinane-1,3,5-trione | 252058-94-9 | C₁₇H₁₀ClF₃N₂O₃S | 401.79 | Thiazinane trione core |
Key Differences and Implications
Substituent Effects
- Chlorine vs. Fluorine’s smaller atomic radius may improve steric compatibility in target binding pockets.
Positional Isomerism :
Core Structure Variations
- Dihydropyridinone vs. Thiazinane Trione: The dihydropyridinone core in the target compound is a common pharmacophore in kinase inhibitors, whereas the thiazinane trione analog may exhibit distinct reactivity due to its sulfur-containing heterocycle .
Physicochemical Properties
- Molecular Weight and Solubility :
- The target compound (388.78 g/mol) is heavier than the fluorophenyl analog (372.32 g/mol), likely due to chlorine’s higher atomic mass. This may marginally reduce bioavailability under Lipinski’s Rule of Five guidelines .
- The acetic acid group in CAS 252058-82-5 increases polarity, improving solubility but possibly limiting blood-brain barrier penetration .
Computational Insights
Electron Localization Function (ELF) Analysis :
The CF₃ and Cl groups in the target compound create regions of low electron density, which can be visualized using Multiwfn . These features may facilitate interactions with electron-rich residues in biological targets .Docking Studies : Tools like AutoDock4 could predict binding affinities by modeling interactions between the trifluoromethylbenzyl group and hydrophobic receptor pockets . Comparative studies with the fluorophenyl analog might reveal differences in binding mode due to substituent size and polarity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is often employed:
Cyclocondensation : React 4-chlorophenylacetonitrile with a trifluoromethylbenzyl aldehyde under basic conditions (e.g., KOtBu in DMF) to form the pyridine scaffold.
Oxidation and Functionalization : Use mild oxidizing agents (e.g., MnO₂ or DDQ) to introduce the 2-oxo group while preserving the nitrile functionality.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from DMF to THF) to reduce byproducts like over-oxidized derivatives. Kinetic studies at varying temperatures (25–80°C) can identify ideal conditions for yield maximization .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The 4-chlorophenyl group will show aromatic protons as a doublet (δ 7.2–7.5 ppm) and a singlet for the trifluoromethylbenzyl methyl group (δ 4.8–5.2 ppm). The pyridine ring protons exhibit distinct splitting patterns due to anisotropic effects.
- IR : Key peaks include C≡N stretch (~2220 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-F stretches (1100–1250 cm⁻¹). Cross-validate with computational IR spectra using tools like Gaussian .
Q. What preliminary assays are suitable for evaluating its bioactivity (e.g., kinase inhibition)?
- Methodological Answer :
- In Vitro Kinase Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., JAK2 or EGFR). Compare IC₅₀ values against known inhibitors.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate. Include positive controls (e.g., staurosporine) and DMSO blanks to normalize results .
Advanced Research Questions
Q. How can molecular docking studies resolve contradictions between predicted and observed binding affinities?
- Methodological Answer :
Flexible Receptor Docking : Use AutoDock4 to model side-chain flexibility in the target protein’s active site. Compare rigid vs. flexible docking scores to identify conformational mismatches .
Binding Energy Calculations : Apply MM-PBSA/GBSA post-processing to account for solvation effects. Discrepancies often arise from neglecting entropy changes or protonation states of residues like Asp or Glu .
Q. What computational strategies elucidate the electronic structure and reactivity of the pyridinecarbonitrile core?
- Methodological Answer :
- Multiwfn Analysis : Calculate electron localization function (ELF) and Laplacian of electron density (∇²ρ) to map nucleophilic/electrophilic regions. The nitrile group exhibits high ELF values (~0.85), indicating localized electron pairs susceptible to nucleophilic attack .
- Frontier Orbital Analysis : HOMO-LUMO gaps (ΔE ≈ 4.5 eV) derived from DFT (B3LYP/6-31G*) suggest moderate kinetic stability but high electrophilicity at the carbonyl oxygen .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?
- Methodological Answer :
Substituent Scanning : Replace the 3-(trifluoromethyl)benzyl group with bulkier substituents (e.g., 3,5-bis(CF₃)) to assess steric effects on target engagement.
Meta-Substitution Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-chlorophenyl moiety to enhance π-π stacking with hydrophobic pockets. Validate via MD simulations (AMBER) and free-energy perturbation (FEP) .
Q. What statistical methods address conflicting pharmacological data across experimental replicates?
- Methodological Answer :
- ANOVA with Tukey’s HSD : Identify outliers in dose-response datasets (e.g., p < 0.05 for inter-group variance).
- Bayesian Hierarchical Modeling : Account for batch effects (e.g., cell passage number, reagent lot variability) by pooling data across replicates. This reduces false positives in IC₅₀ determinations .
Data Contradiction Analysis
Q. Why might cytotoxicity assays show variability across cell lines, and how can this be mitigated?
- Methodological Answer :
- Source Identification : Check for efflux pump activity (e.g., P-gp overexpression in MDR1-transfected HEK293 cells) using inhibitors like verapamil.
- Normalization : Use CellTiter-Glo® ATP assays instead of MTT to avoid interference from the compound’s absorbance properties. Include a ROS scavenger (e.g., NAC) to control for oxidative stress artifacts .
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